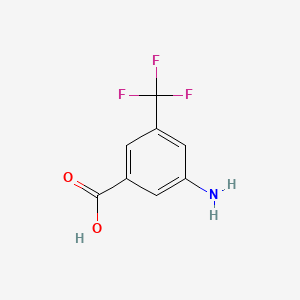

3-Amino-5-(trifluoromethyl)benzoic acid

描述

Nomenclature and Chemical Classification of 3-Amino-5-(trifluoromethyl)benzoic Acid

The precise identification and classification of a chemical compound are fundamental in scientific discourse. This compound is systematically named and cataloged according to internationally recognized standards.

The official name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is this compound. This nomenclature specifies a benzoic acid backbone with substituents at positions 3 and 5 of the benzene (B151609) ring.

The compound is uniquely identified by the CAS Registry Number 328-68-7. sigmaaldrich.comsigmaaldrich.combuyersguidechem.com This number is a universal standard for chemical substance identification, ensuring no ambiguity in scientific literature and databases. sigmaaldrich.comsigmaaldrich.com

Beyond its formal names, the compound is referenced by various other identifiers in chemical catalogs and databases. sigmaaldrich.combuyersguidechem.com Common synonyms include 3-amino-5-carboxybenzotrifluoride and 3-carboxy-5-(trifluoromethyl)aniline. buyersguidechem.com

| Identifier Type | Value |

| MDL Number | MFCD00236641 |

| EC Number | 206-336-0 |

| PubChem CID | 67605 |

| ChemSpider ID | 61001 |

| CHEMBL ID | CHEMBL4991837 |

Structurally, this compound is classified as an aromatic organic compound because of its benzene ring. bldpharm.com It is further categorized as a derivative of benzoic acid, which consists of a benzene ring attached to a carboxyl group. bldpharm.comontosight.ai The presence of the amino and trifluoromethyl groups makes it a disubstituted benzoic acid derivative.

Significance of the Trifluoromethyl and Amino Functional Groups in Substituted Benzoic Acids

The properties and reactivity of substituted benzoic acids are heavily influenced by the nature of their functional groups. The interplay between the amino and trifluoromethyl groups in this molecule is of significant academic interest.

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties due to its strong electron-withdrawing nature. ontosight.ai This characteristic stems from the high electronegativity of the three fluorine atoms. ontosight.ai Its inclusion in the benzoic acid structure has several key consequences:

Increased Acidity : The -CF3 group withdraws electron density from the aromatic ring, which in turn stabilizes the negative charge of the carboxylate anion formed upon deprotonation. ontosight.ailibretexts.org This stabilization facilitates the release of the proton, making the compound more acidic than benzoic acid itself. ontosight.ai

Enhanced Lipophilicity : The presence of the trifluoromethyl group generally increases the lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) of a molecule. ontosight.aiossila.com This property is crucial in the design of bioactive compounds as it affects their ability to cross biological membranes.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic breakdown. organic-chemistry.org This stability can enhance the biological half-life of molecules that contain this functional group. organic-chemistry.org

Role of the Amino and Carboxylic Acid Groups in Chemical Behavior

The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the amino group, the carboxylic acid group, and the trifluoromethyl group. The amino (-NH₂) and carboxylic acid (-COOH) groups are the primary sites of reactivity.

The amino group, being basic and nucleophilic, can participate in a variety of chemical reactions. These include acylation and alkylation, which allow for the synthesis of a wide range of amide and amine derivatives, respectively. smolecule.com This versatility is crucial for creating more complex molecules with potentially varied biological activities. smolecule.com

| Functional Group | Type of Reactivity | Common Reactions |

| Amino Group (-NH₂) ** | Basic, Nucleophilic | Acylation, Alkylation, Nitration (of the ring) smolecule.com |

| Carboxylic Acid Group (-COOH) ** | Acidic, Electrophilic | Esterification, Acyl Halide Formation smolecule.comossila.com |

Overview of Research Trajectories for this compound

The distinct structural features of this compound have positioned it as a versatile building block in multiple areas of scientific research. smolecule.com Its trifluoromethyl-substituted aromatic scaffold is a common motif in modern pharmaceuticals, while its reactive functional groups make it a useful starting material in organic synthesis. Research involving this compound spans synthetic chemistry, drug discovery, and preliminary explorations into materials science and biological activities. smolecule.comcymitquimica.commyskinrecipes.com

Utility as a Research Compound in Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is primarily valued as a versatile intermediate. smolecule.com Its functional handles—the amino and carboxylic acid groups—allow for sequential or selective modifications, enabling the construction of more elaborate molecular architectures. It has been noted for its application in solution-phase peptide synthesis, where it can be incorporated as a non-proteinogenic amino acid building block. sigmaaldrich.comsigmaaldrich.comscientificlabs.com The compound's reactivity allows it to serve as a scaffold for creating libraries of related molecules for screening purposes in various research applications.

Applications in Pharmaceutical Intermediates and Drug Discovery

The field of drug discovery has seen significant use of fluorinated compounds, and this compound is a prime example of a valuable pharmaceutical intermediate. smolecule.comossila.com The inclusion of a trifluoromethyl group in a drug candidate is a well-established strategy in medicinal chemistry. mdpi.comjelsciences.com This group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. myskinrecipes.commdpi.com Furthermore, the -CF₃ group often increases lipophilicity, which can improve a compound's ability to cross cell membranes and enhance its bioavailability. myskinrecipes.commdpi.comontosight.ai Consequently, this benzoic acid derivative serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). ossila.comchemicalbook.com

Relevance in Materials Science and Green Chemistry

While the primary applications of this compound are in pharmaceuticals and agrochemicals, derivatives of benzoic acid are also studied for their potential in materials science. cymitquimica.com The rigid aromatic core and the potential for forming hydrogen bonds through its functional groups suggest that its derivatives could be explored for the development of novel polymers or other organic materials. In the context of green chemistry, the development of solvent-free reaction conditions, such as the direct amidation of carboxylic acids at high temperatures, represents a more environmentally benign approach to synthesizing derivatives from compounds like this compound. mdpi.com

Exploration in Biological and Medicinal Chemistry Research

Beyond its role as a synthetic building block, this compound and its derivatives are subjects of investigation for their potential biological activities. smolecule.com Preliminary research has indicated that the compound may possess antimicrobial properties, showing activity against various bacterial and fungal pathogens. smolecule.com It has also been identified as a potential inhibitor of certain enzymes, such as kinases, which are critical targets in many disease pathways. smolecule.com Some studies have also pointed towards potential antioxidant properties. smolecule.com These findings position this compound as a lead compound for further investigation and modification in medicinal chemistry programs aimed at developing new therapeutic agents. smolecule.commyskinrecipes.com

| Research Area | Key Applications and Findings |

| Synthetic Organic Chemistry | Intermediate for complex molecules; used in peptide synthesis. smolecule.comsigmaaldrich.com |

| Pharmaceuticals/Drug Discovery | Building block for APIs; -CF₃ group enhances metabolic stability and bioavailability. ossila.commyskinrecipes.commdpi.com |

| Materials Science | Potential for creating novel polymers and organic materials. cymitquimica.com |

| Biological/Medicinal Chemistry | Investigated for antimicrobial, enzyme inhibition, and antioxidant activities. smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTHOSZMTIPJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346089 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-68-7 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Amino-5-(trifluoromethyl)benzoic Acid

Traditional synthetic approaches to this compound often involve multi-step sequences starting from readily available precursors. These methods, while reliable, may involve harsh reaction conditions and generate significant waste.

A conceptually plausible, though not widely documented, synthetic pathway to this compound involves the transformation of the methyl group of 3-amino-5-methylbenzoic acid into a trifluoromethyl group. This transformation can be envisioned as a multi-step process. The initial step would involve the protection of the amino group, followed by the conversion of the methyl group to a trichloromethyl group via radical chlorination. Subsequent halogen exchange (halex) reaction could then yield the trifluoromethyl group. Finally, deprotection of the amino group would afford the target molecule.

A more direct, albeit challenging, approach could be a Sandmeyer-type reaction. This would involve the diazotization of an aromatic amine to form a diazonium salt, which is then reacted with a trifluoromethyl source. researchgate.netscirp.orgresearchgate.net In the context of 3-amino-5-methylbenzoic acid, this would first require the conversion of the methyl group to an amino group, a non-trivial transformation. A more direct trifluoromethylation of a diazonium salt derived from an aminobenzoic acid is a known strategy for introducing a trifluoromethyl group. researchgate.net For instance, the diazotization of an aromatic amine with reagents like tert-butyl nitrite and hydrochloric acid, followed by treatment with a trifluoromethyl source such as trifluoromethylsilver, can yield the corresponding trifluoromethylated aromatic compound. researchgate.net

While the direct use of trifluoroacetic anhydride as the trifluoromethyl source in a Sandmeyer-type reaction is not a commonly cited method, its role in trifluoromethylation reactions is established in other contexts. organic-chemistry.orgnih.govacs.org Trifluoroacetic anhydride is a powerful reagent that can act as a source of the CF3 radical under certain conditions, particularly in photoredox catalysis. organic-chemistry.org

A hypothetical reaction scheme could involve the diazotization of 3,5-diaminobenzoic acid, followed by a Sandmeyer-type reaction with a suitable trifluoromethylating agent.

In analogous aromatic trifluoromethylation reactions, yields can range from moderate to excellent. For example, the trifluoromethylation of aryl iodides using potassium trifluoroacetate in a flow system has been reported to give good to excellent isolated yields with over 95% purity. nih.gov Catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives has also been shown to proceed in good yields. acs.org The efficiency of these reactions is often influenced by factors such as the nature of the substrate, the choice of catalyst (if any), the trifluoromethylating agent, and the reaction conditions.

| Parameter | Typical Range | Factors Influencing Outcome |

| Yield | 40-90% | Substrate reactivity, catalyst efficiency, reaction time, temperature |

| Purity | >95% | Purification method (e.g., recrystallization, chromatography), side reactions |

Novel Synthetic Approaches and Method Development

Recent research has focused on developing more efficient, scalable, and sustainable methods for the synthesis of this compound and related compounds. These novel approaches often utilize modern catalytic systems and explore alternative starting materials.

The development of new synthetic routes has expanded the range of viable precursors for this compound. One innovative approach is the catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. acs.org This method uses inexpensive sodium trifluoromethanesulfinate (NaSO2CF3) as the trifluoromethyl source and can be performed in an environmentally friendly water-acetonitrile solvent system. acs.org Another modern approach involves the trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF3) with anhydrides as in situ activating reagents to produce aryl trifluoromethyl ketones, which could potentially be converted to the corresponding benzoic acid. organic-chemistry.orgnih.govacs.org

The use of 3,5-bis(trifluoromethyl)bromobenzene as a precursor has also been explored. This compound can be converted to the corresponding Grignard reagent, which upon reaction with carbon dioxide, yields 3,5-bis(trifluoromethyl)benzoic acid. google.com Subsequent selective amination could potentially lead to the desired product.

| Parameter | Traditional Batch Process | Optimized Flow Process |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending reaction time |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Purity | May require extensive purification | Often results in higher purity products |

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. dovepress.comtandfonline.com This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

Recent advances in green fluorine chemistry include the use of visible-light-induced radical trifluoromethylation. nih.gov These methods often employ photocatalysts that can be activated by visible light, avoiding the need for high-energy UV radiation or harsh oxidants. queensu.ca The use of water as a solvent in some trifluoromethylation reactions further enhances the green credentials of the process. acs.org Additionally, research into catalyst-free reactions, such as the decarboxylative trifluoromethylation mentioned earlier, reduces the reliance on potentially toxic and expensive metal catalysts. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. sioc-journal.cn

Chemical Reactions and Derivatization Strategies

The unique structural features of this compound, namely the carboxylic acid and the amino group on an electron-deficient aromatic ring, allow for a variety of chemical transformations. These reactions enable the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several classical organic reactions.

Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. A common method involves the use of methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature, which typically yields the methyl ester hydrochloride in good to excellent yields nih.gov. Another established method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid iajpr.com.

Amidation: The carboxylic acid can also be transformed into amides by reaction with primary or secondary amines. This transformation often requires the use of coupling agents to activate the carboxylic acid. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for direct amidation by reacting equimolar quantities of the carboxylic acid and amine in a suitable solvent like acetonitrile acs.org. Other methods include the use of boronic acid catalysts, which facilitate the dehydrative condensation between carboxylic acids and amines researchgate.net.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Methanol, Trimethylchlorosilane | Methyl 3-amino-5-(trifluoromethyl)benzoate hydrochloride | nih.gov |

| This compound | Benzylamine, B(OCH₂CF₃)₃ | N-Benzyl-3-amino-5-(trifluoromethyl)benzamide | acs.org |

As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic and organic bases to form the corresponding carboxylate salts. Treatment with a strong acid can also lead to the formation of anilinium salts acs.org. For instance, reaction with a strong acid like hydrochloric acid can yield the hydrochloride salt nih.gov. These salt formation reactions are typically straightforward and proceed with high yields.

Reactions of the Amino Group

The amino group on the aromatic ring is also amenable to a range of chemical modifications, providing another avenue for creating diverse derivatives.

The amino group of this compound can be acylated to form the corresponding amides. This is typically achieved by reacting the compound with an acyl halide or anhydride in the presence of a base. For instance, the carboxylic acid group can first be converted to an acyl chloride, which can then be used in Friedel-Crafts acylation reactions nih.govossila.com. More directly, the amino group can react with acylating agents. The use of benzothiazolium reagents allows for the direct conversion of carboxylic acids to acyl fluorides, which can then react in a one-pot protocol with amines to form amides under mild conditions nih.govresearchgate.net.

Table 2: Examples of Amino Group Acylation

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Acetyl chloride, Pyridine | 3-Acetamido-5-(trifluoromethyl)benzoic acid | N/A |

| This compound | Benzoyl chloride, Pyridine | 3-(Benzoylamino)-5-(trifluoromethyl)benzoic acid | N/A |

The amino group can be oxidized to either a nitroso (-NO) or a nitro (-NO₂) group, depending on the oxidizing agent and reaction conditions.

Oxidation to Nitroso Derivatives: The oxidation of anilines to nitroso compounds can be achieved using various reagents. Peroxy acids, such as peroxybenzoic acid in chloroform, have been successfully used to oxidize substituted anilines to their corresponding nitroso derivatives rsc.org. Other methods involve the use of hydrogen peroxide in the presence of a catalyst nih.gov.

Oxidation to Nitro Derivatives: Further oxidation of the amino group or direct oxidation under stronger conditions leads to the formation of the corresponding nitro compound. A variety of oxidizing agents can be employed for this transformation, including sodium perborate in acetic acid or hydrogen peroxide with certain catalysts mdpi.com. An environmentally friendly approach involves the use of hydrogen peroxide as the oxidant with the strength of alkalinity being adjusted to control the selectivity between azoxy and nitro compounds acs.org.

Table 3: Examples of Amino Group Oxidation

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3-Amino-5-(trifluoromethyl)aniline derivative | Peroxybenzoic acid | 3-Nitroso-5-(trifluoromethyl)aniline derivative | rsc.org |

| 3-Amino-5-(trifluoromethyl)aniline derivative | Hydrogen peroxide, NaOMe | 3-Nitro-5-(trifluoromethyl)aniline derivative | acs.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound contains three distinct functional groups that influence the outcome of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org These substituents exert competing electronic and steric effects, which determine the regioselectivity of incoming electrophiles.

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at positions 2, 4, and 6, making the ring more susceptible to electrophilic attack.

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive.

Trifluoromethyl Group (-CF₃): This is a strong deactivating group due to its significant electron-withdrawing inductive effect, and it also acts as a meta-director. vulcanchem.com

Halogenation of this compound, typically carried out with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, is an example of electrophilic aromatic substitution. wikipedia.org The regiochemical outcome is controlled by the directing effects of the substituents on the benzene ring. The activating amino group directs the incoming halogen atom to the positions ortho and para to it (positions 2, 4, and 6).

Given the positions of the existing groups, the potential sites for halogenation are:

Position 2: Ortho to the amino group.

Position 4: Ortho to the amino group and ortho to the carboxylic acid group.

Position 6: Para to the amino group.

Steric hindrance from the adjacent carboxylic acid and trifluoromethyl groups may influence the distribution of the resulting isomers. The reaction must be carefully controlled to prevent multiple halogenations due to the strong activation by the amino group.

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.com Similar to halogenation, the position of nitration on the this compound ring is directed by the activating amino group.

The potential products of mononitration would be:

2-Nitro-3-amino-5-(trifluoromethyl)benzoic acid

4-Nitro-3-amino-5-(trifluoromethyl)benzoic acid

6-Nitro-3-amino-5-(trifluoromethyl)benzoic acid

The strongly acidic conditions required for nitration can protonate the basic amino group, forming an ammonium (-NH₃⁺) species. This protonated group is a strong deactivator and a meta-director, which would alter the expected regioselectivity. Therefore, reaction conditions must be precisely managed to achieve the desired substitution pattern. The existence of related compounds like 3-Nitro-5-(trifluoromethyl)benzoic acid highlights the feasibility of nitration on this substituted ring system. bldpharm.combiosynth.com

Formation of Complex Organic Molecules using this compound as a Building Block

This compound is a valuable synthetic intermediate due to its distinct functional groups—an amino group, a carboxylic acid group, and a trifluoromethyl group—which can be selectively targeted in multi-step syntheses. vulcanchem.com This trifunctional nature allows it to serve as a versatile scaffold for constructing more complex molecular architectures.

The unique substitution pattern of this compound makes it a key building block in medicinal chemistry and for the synthesis of Active Pharmaceutical Ingredients (APIs). lookchem.com The trifluoromethyl group is particularly significant in drug design, as its incorporation into organic molecules can enhance pharmacological properties such as lipophilicity, metabolic stability, and binding affinity.

The compound serves as a precursor for introducing the 3-amino-5-(trifluoromethyl)benzoyl moiety into larger, biologically active molecules. Research has indicated that this compound and its derivatives possess potential as antimicrobial agents and enzyme inhibitors, making them attractive targets for drug discovery programs. smolecule.com

| Application Area | Role of this compound | Significance of Functional Groups |

|---|---|---|

| Drug Discovery | Starting material or intermediate for novel chemical entities. | The -CF₃ group improves the pharmacological profile (e.g., lipophilicity, stability). |

| Enzyme Inhibition | Identified as a potential inhibitor of enzymes like kinases. smolecule.com | The amino and carboxyl groups can form key interactions with enzyme active sites. |

| Antimicrobial Research | Demonstrates potential antibacterial and antifungal properties. smolecule.com | The overall molecular structure contributes to its biological activity. |

While specific, widespread applications in catalysis are not extensively documented in the reviewed literature, the molecular structure of this compound possesses features suitable for ligand design. The presence of both a Lewis basic amino group and a carboxylic acid group allows for potential coordination with metal centers.

The molecule could theoretically function as:

A monodentate ligand through either the nitrogen of the amino group or one of the oxygens of the carboxylate group.

A bidentate ligand , forming a chelate ring by coordinating to a metal center through both the amino and carboxylate functionalities.

The electron-withdrawing trifluoromethyl group can modulate the electronic properties of the ligand, which in turn could influence the catalytic activity of the resulting metal complex.

This compound is a bifunctional monomer that can participate in polymerization reactions. The presence of both an amine and a carboxylic acid group on the same molecule makes it a suitable candidate for polycondensation reactions to form aromatic polyamides. Amide bond formation is a fundamental process in the creation of various polymers. mdpi.com

In such a polymerization, the amino group of one monomer would react with the carboxylic acid group of another, leading to the formation of a long-chain polymer with repeating amide linkages. The resulting polyamide would feature regularly spaced trifluoromethyl groups along its backbone, which could impart unique properties to the material, such as:

Increased thermal stability

Enhanced chemical resistance

Modified solubility and hydrophobicity

Furthermore, studies have shown that benzoic acid and its derivatives can be incorporated as guest molecules into the nanoporous-crystalline phases of existing polymers like syndiotactic polystyrene (sPS). mdpi.com This suggests an alternative role for this compound in materials science, where it could be used to modify the properties of host polymers by residing within their crystalline cavities. mdpi.com

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods offer a non-destructive means to map the chemical environment of individual atoms and bonds within the 3-Amino-5-(trifluoromethyl)benzoic acid molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and characterizing the fluorine environment. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural picture can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region would likely show three signals for the protons at positions 2, 4, and 6 on the benzene (B151609) ring. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups would influence the chemical shifts of these aromatic protons. Additionally, broad signals for the amine and carboxylic acid protons would be anticipated, with their chemical shifts being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.0 - 7.5 | Singlet (or narrow triplet) |

| H-4 | 7.2 - 7.8 | Singlet (or narrow triplet) |

| H-6 | 6.8 - 7.3 | Singlet (or narrow triplet) |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. Due to the substitution pattern, each carbon atom is in a unique chemical environment, leading to eight distinct signals. The chemical shifts would be influenced by the nature of the attached functional groups. The carbon of the carboxylic acid group would appear significantly downfield, while the carbon attached to the trifluoromethyl group would also be deshielded. The carbons bonded to the amino group would be shielded relative to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 165 - 175 |

| C-2 | 115 - 125 |

| C-3 (-NH₂) | 145 - 155 |

| C-4 | 110 - 120 |

| C-5 (-CF₃) | 130 - 140 (quartet due to C-F coupling) |

| C-6 | 120 - 130 |

| -COOH | 165 - 175 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a -CF₃ group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are subject to variation based on solvent and experimental conditions.

IR spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting the vibrational frequencies of their bonds.

The IR spectrum would be dominated by the characteristic absorption bands of the carboxylic acid, amino, and trifluoromethyl groups. The carboxylic acid would exhibit a very broad O-H stretching band and a strong C=O stretching band. The amino group would show N-H stretching vibrations. The trifluoromethyl group would have strong C-F stretching absorptions.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Amino | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1550 - 1650 | Medium to Strong |

Note: Predicted values are based on typical ranges for these functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas chromatography is a powerful technique for analyzing volatile compounds. However, due to the polar nature and low volatility of this compound, derivatization is required prior to analysis. sigmaaldrich.com Silylation is a common derivatization method where active hydrogens in the amino and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. unina.itnih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. sigmaaldrich.com Purity assessments for commercial batches of this compound using silylated GC have specified an assay of ≥96.0%. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound without the need for derivatization. libretexts.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for separating benzoic acid derivatives. libretexts.orgresearchgate.net The purity of this compound is often determined by HPLC, with commercial grades typically showing a purity of greater than 97.0%. duksanchemical.comsahinlerkimya.com.tr

Thermal Analysis Techniques

Thermal analysis provides information about the physical properties of the compound as a function of temperature.

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp and defined melting point range is indicative of high purity. For this compound, the reported melting point varies slightly between suppliers but is consistently within a narrow range.

| Data Source | Reported Melting Point (°C) |

| Sigma-Aldrich | 141-146 sigmaaldrich.comsigmaaldrich.com |

| Matrix Scientific | 141-142 jk-sci.com |

| BuyersGuideChem | 141-146 buyersguidechem.com |

| Thermo Scientific | 138.0-148.0 thermofisher.com |

The consistent values around 141-146 °C confirm the compound's identity and serve as a reliable parameter for purity evaluation. sigmaaldrich.comsigmaaldrich.combuyersguidechem.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For a compound such as this compound, a TGA analysis would provide critical data on its decomposition profile and upper temperature limits for its use and storage.

In a typical TGA experiment for this compound, a small sample would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would plot mass percentage against temperature. The onset temperature of decomposition, which is the temperature at which significant mass loss begins, is a key indicator of thermal stability. The analysis would also reveal the temperatures at which the maximum rate of decomposition occurs and the percentage of residual mass at the end of the experiment. This information is invaluable for understanding the compound's behavior at elevated temperatures, which is essential for applications in materials science and organic synthesis where thermal stress may occur.

Table 1: Hypothetical TGA Data Interpretation for this compound

| Parameter | Description |

|---|---|

| Onset of Decomposition (Tonset) | The temperature at which the compound begins to show significant mass loss. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss Steps | The number of distinct steps in the TGA curve, which can indicate different stages of decomposition. |

| Residue at Final Temperature | The percentage of the initial mass remaining at the end of the analysis. |

This table is for illustrative purposes to show how TGA data for the compound would be presented and interpreted.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

Crystallographic studies, particularly single-crystal X-ray diffraction (XRD), are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, an X-ray diffraction study would provide a wealth of information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined. This detailed structural information is fundamental to understanding the compound's physical and chemical properties.

A crystallographic analysis of this compound would reveal how the molecules pack together in the crystal lattice. It would elucidate the nature of the hydrogen bonding interactions, which are expected to be significant given the presence of both an amino group (a hydrogen bond donor) and a carboxylic acid group (both a donor and an acceptor). The arrangement of the trifluoromethyl groups and the benzene rings would also be determined, providing insight into any π-π stacking or other non-covalent interactions that contribute to the stability of the crystal structure. This knowledge is critical for fields such as crystal engineering and the development of new materials with specific properties.

Table 2: Expected Structural Parameters from XRD of this compound

| Structural Feature | Information Provided |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other interactions that hold the crystal together. |

This table outlines the type of data that would be obtained from an X-ray diffraction study of the compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-5-(trifluoromethyl)benzoic acid at the atomic level. These methods allow for the determination of the molecule's stable conformations and the nature of its molecular orbitals.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry and stability of molecules. For aromatic compounds like substituted benzoic acids, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately predict the optimized molecular structure. mdpi.com These calculations help in determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a molecule with a similar substituted phenyl ring, DFT calculations were performed to achieve a full geometry optimization. mdpi.com Such studies on this compound would similarly elucidate the preferred spatial arrangement of the amino, trifluoromethyl, and carboxylic acid groups, considering potential intramolecular interactions like hydrogen bonding. The stability of different conformers, such as those arising from the rotation of the carboxylic acid group, can be compared based on their calculated total energies.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. mdpi.com

In a computational study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be distributed over the entire molecule, while the LUMO was predominantly located on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar analysis for this compound would likely show the HOMO being influenced by the electron-donating amino group and the aromatic ring, while the LUMO would be significantly affected by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. For the analogous N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a high HOMO-LUMO gap of 5.54 eV was reported, suggesting high stability. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.38 |

| LUMO | -1.84 |

| HOMO-LUMO Gap (ΔE) | 5.54 |

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful complement to experimental data.

Computational Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectra can be calculated using DFT methods. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models. mdpi.com

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the computed scaled vibrational frequencies for key functional groups showed good agreement with the experimental FT-IR spectrum. mdpi.com A similar computational analysis of this compound would allow for the assignment of its characteristic vibrational bands, such as the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C-F stretching modes of the trifluoromethyl group.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N–H stretch | 3290.54 | 3642.71 |

| C=O stretch | 1647.48 | 1739.37 |

| C–N stretch | 1285.09 | 1280.41 |

| νas C–F | 1174.98 | 1169.85 |

| νs C–F | 1115.40 | 1123.66 |

NMR Chemical Shift Prediction

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR shielding tensors, which are then converted to chemical shifts. researchgate.net These predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra.

For this compound, computational predictions would help in assigning the chemical shifts of the aromatic protons and carbons, as well as the carbon of the trifluoromethyl group. The predicted shifts would be influenced by the electronic effects of the amino, trifluoromethyl, and carboxylic acid substituents on the benzene (B151609) ring. For instance, in a study of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, theoretical ¹H NMR calculations were carried out and compared with experimental data. researchgate.net

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to understand the binding mode and affinity of a ligand to its target.

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. For example, in a study of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid derivatives, molecular docking revealed a potent binding affinity with COX-1/COX-2 enzymes, with the trifluoromethyl group contributing to increased activity. nih.gov Similarly, docking simulations of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the receptor, defining a binding site, and using a scoring function to rank the different binding poses based on their predicted binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to gain a more detailed understanding of the dynamic nature of the interactions. These simulations provide insights into the conformational changes that may occur upon binding and can help in refining the understanding of the binding mechanism.

Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This method is crucial in drug discovery for estimating the binding affinity and identifying key interactions between the ligand and the active site of the protein. For this compound, docking studies can elucidate its potential as an inhibitor or modulator of various enzymes or receptors.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site of the protein. An algorithm samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding energy for each pose. Lower binding energy values typically indicate a more stable and favorable interaction.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group of this compound can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The trifluoromethyl group, being highly lipophilic, can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

While specific docking studies for this compound are not extensively detailed in publicly available literature, studies on similar benzoic acid derivatives show that the binding energy can vary significantly depending on the target protein. For example, a study on a benzoic acid derivative targeting carbonic anhydrase II revealed a high binding energy score, suggesting it could be a potent inhibitor. niscpr.res.in The interactions observed in such studies often involve hydrogen bonding with the carboxylic acid moiety and hydrophobic interactions with the aromatic ring.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Protein Targets (Illustrative)

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 3FFP | -7.8 | HIS94, LEU198 |

| Cyclooxygenase-2 | 1CX2 | -8.5 | ARG120, TYR355 |

| Aldose Reductase | 1ADS | -7.2 | TRP111, HIS110 |

Note: The data in this table is illustrative and based on typical binding energies observed for similar small molecules with these protein targets. Specific experimental or computational validation for this compound is required.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. chitkara.edu.in For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are critical for its activity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structures and their biological activities. chitkara.edu.in This is achieved by calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO and LUMO). chitkara.edu.in

Lipophilic descriptors: Such as the partition coefficient (log P), which describes the compound's solubility in lipids versus water.

Once these descriptors are calculated, statistical methods like multiple linear regression or partial least squares are used to build a QSAR model that can predict the activity of new, unsynthesized compounds.

For this compound, key structural modifications for an SAR study might include:

Varying the position of the amino and trifluoromethyl groups on the benzoic acid ring.

Replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups.

Modifying the carboxylic acid group to an ester or an amide.

A QSAR study on a series of p-amino benzoic acid derivatives found that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining their antimicrobial activity. chitkara.edu.in This suggests that similar electronic descriptors would likely be important in a QSAR model for analogs of this compound.

Interactive Data Table: Key Molecular Descriptors for SAR Modeling of this compound (Calculated/Predicted)

| Descriptor | Value | Significance in SAR |

| Molecular Weight | 205.13 g/mol | Influences absorption and distribution |

| LogP (octanol-water) | 2.5 (predicted) | Indicates lipophilicity and membrane permeability |

| pKa (acidic) | 3.8 (predicted) | Affects ionization state at physiological pH |

| HOMO Energy | -6.5 eV (predicted) | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV (predicted) | Relates to electron-accepting ability |

Note: The descriptor values are predictions from computational software and provide a basis for building QSAR models. Experimental verification is necessary for model validation.

Thermodynamic and Kinetic Studies of Reactions involving this compound

Computational methods are also invaluable for studying the thermodynamics and kinetics of chemical reactions. These studies can provide insights into the stability of molecules and the mechanisms of their formation or transformation.

Enthalpies of Formation and Reaction Energies

The enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that indicates the stability of a molecule. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate enthalpies of formation for organic molecules.

The calculation typically involves optimizing the molecular geometry and then computing the total electronic energy. This energy, along with vibrational frequencies (to correct for zero-point vibrational energy and thermal contributions), is used to determine the enthalpy of the molecule. The enthalpy of formation is then calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

While a specific experimental or high-level computational value for the enthalpy of formation of this compound is not readily found in the literature, studies on similar compounds, such as benzoic acid derivatives, have been performed. scielo.org.za For example, computational studies on plant food benzoic acid derivatives have reported their bond dissociation enthalpies and ionization potentials, which are related to their antioxidant activity. scielo.org.za These calculations are often performed using methods like B3LYP or M06-2X with appropriate basis sets. scielo.org.za

Reaction energies, such as the enthalpy of reaction (ΔHr°), can also be computed. This is done by calculating the enthalpies of all reactants and products and taking the difference. A negative ΔHr° indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Interactive Data Table: Predicted Thermodynamic Properties of this compound (Illustrative)

| Thermodynamic Property | Predicted Value | Method |

| Enthalpy of Formation (gas phase) | -250 kcal/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation | -225 kcal/mol | DFT (B3LYP/6-31G) |

| Entropy | 95 cal/mol·K | DFT (B3LYP/6-31G*) |

Note: These values are illustrative and based on typical results for similar aromatic compounds. The actual values would require specific, high-level computational studies.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

For the synthesis of this compound, computational studies could be used to investigate the mechanism of key steps, such as the introduction of the trifluoromethyl group or the amination of the aromatic ring. For instance, a common method for synthesizing trifluoromethylated arenes involves the use of a Grignard reagent and subsequent reaction with an electrophilic trifluoromethylating agent. A patent for the synthesis of the similar 3,5-bis(trifluoromethyl)benzoic acid describes the formation of a Grignard reagent followed by carboxylation. google.com

A computational study of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is often the most challenging part of the calculation.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions.

While a specific computational study on the reaction mechanism for the synthesis of this compound is not available, computational analyses of trifluoromethylation reactions have been reported, providing insights into the feasibility of different mechanistic pathways.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Synthetic Intermediate in Drug Discovery and Development

3-Amino-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the construction of more complex, biologically active molecules. Its utility stems from the presence of three key functional groups on a stable benzene (B151609) ring: an amino group, a carboxylic acid group, and a trifluoromethyl group. The amino and carboxylic acid moieties provide reactive sites for forming amide bonds, a common linkage in pharmaceuticals.

The trifluoromethyl (-CF3) group is particularly significant in drug design. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. The strategic placement of the -CF3 group on the benzoic acid scaffold makes this compound a desirable starting material for developing new therapeutic agents.

As a versatile chemical scaffold, this compound serves as a precursor for a variety of more complex pharmaceutical intermediates. Its functional groups can be readily modified. For example, the amino group can undergo diazotization to be replaced by other functional groups, while the carboxylic acid can be converted to an acid chloride or ester to facilitate coupling reactions. These transformations allow for the synthesis of a diverse range of substituted aromatic compounds that are key components in many drug development programs. A notable example is its role in the synthetic pathways leading to antitubercular agents, where related structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are crucial intermediates. sigmaaldrich.comnih.gov

The unique combination of functional groups allows this compound to be incorporated as a central building block in the synthesis of intricate drug molecules designed to interact with specific biological targets.

The trifluoromethyl-substituted benzoic acid framework is a core component of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a highly promising class of drugs being investigated for the treatment of tuberculosis. sigmaaldrich.com BTZs have demonstrated potent activity against Mycobacterium tuberculosis. The synthesis of these complex heterocyclic molecules often starts from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. sigmaaldrich.comnih.gov In a common synthetic route, this precursor is converted to its acid chloride and then reacted with a thiourea (B124793) derivative to construct the essential benzothiazinone ring system. cardiff.ac.uk

The structural motif of this compound is integral to the development of various enzyme inhibitors.

DprE1 Inhibitors: The antitubercular activity of the BTZ class of drugs stems from their ability to inhibit decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1). sigmaaldrich.comcardiff.ac.uk This enzyme is critical for the biosynthesis of the mycobacterial cell wall. mdpi.com Structural studies of DprE1 in complex with BTZ-derived inhibitors have revealed that the trifluoromethyl group is a key determinant for the interaction and binding within the enzyme's active site. nih.gov These inhibitors act through a mechanism-based process, often forming a covalent bond with a cysteine residue in the enzyme, which effectively blocks its function and leads to bacterial death. cardiff.ac.uknih.gov

Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major class of therapeutic drugs. The this compound scaffold is utilized in the synthesis of such inhibitors. For example, it is a component in the synthesis of certain BCR-ABL inhibitors used in cancer therapy. The trifluoromethyl group often contributes to the potency and selectivity of these inhibitors.

The trifluoromethyl group is a common feature in modern pharmaceuticals, including some anti-inflammatory agents, due to its ability to enhance drug efficacy. While direct incorporation of the entire this compound molecule into common NSAIDs is not widely documented, structurally related compounds are known to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, triflusal (B1683033) and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, are known to inhibit the COX-2 enzyme and also suppress its expression. The development of selective COX-2 inhibitors, such as Celecoxib, which contains a trifluoromethyl group, highlights the importance of this moiety in the design of anti-inflammatory drugs. cardiff.ac.uk This suggests the potential utility of the trifluoromethyl benzoic acid scaffold in developing new NSAIDs.

Building Block for Complex Drug Molecules

Biological Activities and Mechanisms of Action

While primarily valued as a synthetic intermediate, research indicates that molecules derived from the this compound scaffold possess significant biological activities.

Derivatives have shown potential antibacterial and antifungal properties against various pathogens. The most well-characterized mechanism of action is associated with the benzothiazinone (BTZ) derivatives used as antitubercular agents. As detailed previously, these compounds are potent inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. cardiff.ac.ukmdpi.com DprE1 is essential for the synthesis of arabinan, a crucial component of the mycobacterial cell wall. By inhibiting this enzyme, BTZs disrupt cell wall formation, leading to cell death. cardiff.ac.uk

In the context of cancer therapeutics, kinase inhibitors developed using this scaffold function by blocking the ATP-binding site of specific protein kinases. This inhibition prevents the phosphorylation of target proteins, thereby interrupting the signaling pathways that drive tumor cell proliferation and survival.

Interactive Data Table: Applications of the this compound Scaffold

| Drug Class/Molecule Type | Precursor/Related Intermediate | Target Enzyme/Process | Therapeutic Area |

| Benzothiazinones (BTZs) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Tuberculosis |

| Kinase Inhibitors | This compound | Protein Kinases (e.g., BCR-ABL) | Cancer |

| COX-2 Inhibitors | 2-Hydroxy-4-trifluoromethylbenzoic acid | Cyclooxygenase-2 (COX-2) | Inflammation |

Enzyme Inhibitory Properties

Preliminary research suggests that this compound may act as an inhibitor of certain enzymes, a characteristic that is pivotal in the development of targeted therapies. smolecule.com

Kinase Inhibition

The compound has been identified as a potential inhibitor of kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. smolecule.com While specific data on the direct inhibition of kinases by this compound is limited, the trifluoromethylphenyl moiety is a common feature in known kinase inhibitors. For instance, derivatives containing a 3-(trifluoromethyl)aniline (B124266) fragment have shown potent inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). This suggests that the core structure of this compound could serve as a valuable scaffold for the design of novel kinase inhibitors. Further screening and mechanistic studies are required to elucidate the specific kinase targets and the nature of the inhibitory action of the parent compound.

Other Enzyme Targets and Binding Specificity

Beyond kinases, the broader class of benzoic acid derivatives has been explored for the inhibition of various other enzymes. For example, certain benzoic acid derivatives have been investigated as inhibitors of D-amino-acid oxidase, an enzyme involved in the metabolism of D-amino acids. aatbio.com However, specific studies detailing the binding specificity and inhibitory profile of this compound against a wider range of enzyme targets are not yet extensively available in the public domain. The presence of the amino and carboxylic acid groups, capable of forming hydrogen bonds, alongside the lipophilic trifluoromethyl group, suggests that the molecule has the potential to interact with the active sites of various enzymes.

Antimicrobial Properties

Initial investigations have indicated that this compound possesses both antibacterial and antifungal properties, highlighting its potential as a lead compound for the development of new antimicrobial agents. smolecule.com

Antibacterial Activity (e.g., against S. aureus)

While general antibacterial properties have been attributed to this compound, specific data regarding its efficacy against key pathogens such as Staphylococcus aureus (S. aureus) remains to be fully elucidated. smolecule.com However, the therapeutic potential of structurally related compounds is noteworthy. A number of pyrazole (B372694) derivatives incorporating a trifluoromethylphenyl group have demonstrated significant potency as growth inhibitors of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov For instance, certain derivatives have exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against some S. aureus strains. nih.gov These findings underscore the importance of the trifluoromethylphenyl moiety in antibacterial activity and suggest that this compound could be a valuable starting point for the synthesis of more potent antibacterial agents.

Antifungal Activity

The potential of this compound as an antifungal agent has also been recognized, although detailed studies on its spectrum of activity and potency are limited. smolecule.com The structural component of 3-fluoro-5-(trifluoromethyl)benzoic acid, a close analog, is found in molecules designed to target fungal infections by inhibiting enzymes like sterol 14α-demethylase. ossila.com This suggests a possible mechanism of action for trifluoromethyl-substituted benzoic acids in disrupting fungal cell membrane synthesis. Further research is necessary to determine the specific fungal species susceptible to this compound and to establish its MIC values.

Potential Anticancer Activities (e.g., against Breast Cancer Cell Lines)

The exploration of trifluoromethyl-containing compounds for anticancer applications has been an active area of research. While direct evidence of the anticancer activity of this compound against breast cancer cell lines is not extensively documented, studies on its derivatives have shown promising results.

The cytotoxic effects of various synthetic derivatives have been evaluated against different breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cell lines. For example, certain synthetic derivatives have shown inhibitory concentrations (IC50) in the micromolar range against these cell lines. nih.gov The mechanisms of action for these related compounds are varied and can include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.gov The data from these derivative studies provides a strong rationale for the further investigation of this compound itself as a potential anticancer agent.

Below is a summary of the reported cytotoxic activities of some synthetic derivatives against breast cancer cell lines:

| Cell Line | Derivative Type | Reported IC50/GI50 |

| MCF-7 | Synthetic β-nitrostyrene derivative | 0.81 ± 0.04 μg/mL |

| MDA-MB-231 | Synthetic β-nitrostyrene derivative | 1.82 ± 0.05 μg/mL |

| MCF-7 | Synthetic caffeic acid phenethyl ester (CAPE) | 5 μg/mL |

Modulation of Biochemical Pathways

Derivatives of benzoic acid, the parent structure of this compound, have been shown to modulate various biochemical pathways. For instance, a range of benzoic acid derivatives can inhibit the enzyme thiopurine methyltransferase (TPMT), which is crucial for the metabolism of thiopurine drugs. nih.gov The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the benzoic acid ring. nih.gov Studies have shown that the addition of methoxy (B1213986) and phenolic hydroxyl groups can enhance this inhibition. nih.gov This ability to interact with and modulate the function of specific enzymes highlights the potential for designing derivatives of this compound that can target and influence distinct biological processes.

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

The pharmacokinetic profile of drug candidates is a critical determinant of their therapeutic success. The substitution pattern on the benzoic acid ring, particularly the inclusion of a trifluoromethyl group, plays a pivotal role in defining these properties.

Influence of Trifluoromethyl Group on Solubility, Stability, and Bioavailability

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties. mdpi.comresearchgate.net Its presence significantly impacts a molecule's lipophilicity, metabolic stability, and bioavailability. nih.gov

The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of a compound, which can improve its ability to cross biological membranes. mdpi.comontosight.ai This enhanced membrane permeability can lead to better absorption and distribution within the body, facilitating access to biological targets. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable and resistant to metabolic degradation. mdpi.com This inherent stability can prolong the half-life of a drug in the body, contributing to improved bioavailability. researchgate.netnih.gov

Table 1: Physicochemical Impact of the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl (-CF3) Group | Consequence for Drug Design |

|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and absorption. mdpi.com |

| Metabolic Stability | High | Increased resistance to metabolic breakdown, longer half-life. mdpi.comnih.gov |

| Bioavailability | Often Improves | Better absorption and stability can lead to higher systemic exposure. nih.govontosight.ai |

| Binding Selectivity | Can Improve | The group's electronic properties can enhance interactions with biological targets. mdpi.com |

Metabolic Stability Studies of Derived Compounds

The trifluoromethyl group is known to confer significant metabolic stability to drug molecules. mdpi.com It is generally resistant to cleavage by metabolic enzymes, a property that medicinal chemists frequently exploit. mdpi.com Studies on various compounds have demonstrated that incorporating a -CF3 group can protect a molecule from metabolic breakdown. For example, in picornavirus inhibitors, replacing a methyl group with a trifluoromethyl group not only prevented hydroxylation at that specific position but also provided a "global protective effect" against metabolism at other sites on the molecule. nih.gov

While trifluoromethyl ketones have been shown to be susceptible to rapid metabolic reduction to inactive alcohols, structural modifications, such as the introduction of an adjacent electron-withdrawing group, can stabilize the ketone form and prevent this metabolic inactivation. nih.gov This underscores that while the -CF3 group itself is highly stable, its immediate chemical environment can influence the metabolic fate of the entire molecule. This resistance to metabolism is a key reason for its widespread use in drug design to optimize pharmacokinetic profiles. mdpi.com

Comparative Studies with Related Benzoic Acid Derivatives

To understand the unique contributions of the amino and trifluoromethyl substituents in this compound, it is useful to compare it with other substituted benzoic acids.

Structure-Activity Relationship (SAR) Analysis of Substituted Benzoic Acids

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For benzoic acid derivatives, SAR analyses have revealed several key principles:

Importance of the Benzoic Acid Structure : The core benzoic acid moiety is often crucial for inhibitory activity against certain enzymes. nih.gov

Influence of Substituents : The type, position, and electronic properties of substituents on the aromatic ring significantly modulate biological activity. icm.edu.plyoutube.com For example, strong electron-donating groups were found to be important for the anti-sickling properties of some benzoic acid derivatives. iomcworld.com

Positional Isomerism : The position of a substituent can dramatically alter a compound's bioactivity. Shifting a methyl group from the ortho to the meta or para position has been shown to increase the bioactivity predictions for certain receptor antagonist activities. icm.edu.pl

These principles indicate that the specific arrangement of the amino group (an electron-donating group) and the trifluoromethyl group (a strong electron-withdrawing group) at the 3 and 5 positions of the benzoic acid ring will confer a distinct biological activity profile.

Applications in Materials Science and Advanced Materials

Catalysis and Reaction Engineering

Exploration of Catalytic Applications Exploiting Functional Groups

The catalytic potential of 3-Amino-5-(trifluoromethyl)benzoic acid is intrinsically linked to the chemical reactivity of its constituent functional groups: the amino (-NH₂), carboxylic acid (-COOH), and trifluoromethyl (-CF₃) groups. vulcanchem.com The interplay between the basic amino group and the acidic carboxylic acid group, influenced by the strong electron-withdrawing nature of the trifluoromethyl group, creates a molecule with multiple active sites for catalytic processes. vulcanchem.com

The amino group imparts a basic and nucleophilic character to the molecule. vulcanchem.com This functionality is crucial in base-catalyzed reactions. For instance, the amine groups present in metal-organic frameworks (MOFs) derived from similar amino-functionalized ligands have been shown to be effective in catalyzing Knoevenagel–Doebner reactions, a key transformation in organic synthesis for producing cinnamic acids. rsc.org The basicity of the amino group facilitates the initial deprotonation step, which is critical for the reaction to proceed.

The carboxylic acid group provides an acidic site (-COOH), enabling the molecule to participate in acid-catalyzed reactions. vulcanchem.com Furthermore, the acidity of this group is significantly enhanced by the presence of the trifluoromethyl group (-CF₃), which exerts a powerful electron-withdrawing effect. vulcanchem.com This increased acidity can be advantageous for reactions requiring a proton source.

Table 1: Properties of Functional Groups in this compound and Their Catalytic Relevance

| Functional Group | Chemical Property | Relevance in Catalysis |

| Amino (-NH₂) | Basic, Nucleophilic | Acts as a base catalyst site, e.g., in condensation reactions. vulcanchem.comrsc.org |